(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO8 and its molecular weight is 455.463. The purity is usually 95%.
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Biological Activity
(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Molecular Structure and Properties
The compound features a benzofuran core with multiple functional groups, including a ketone , an ester , and a morpholine moiety. Its molecular formula is C24H26O8 with a molecular weight of approximately 442.464 g/mol. The presence of methoxy groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Cytotoxicity : Initial cytotoxicity assays suggest potential applications in cancer therapy.
- Mechanism of Action : Studies indicate that the compound may interact with specific biological macromolecules, enhancing its therapeutic potential.
Antimicrobial Activity
Recent investigations have focused on the antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
Bacillus cereus | 0.010 mg/mL | 0.020 mg/mL |
Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |
These results indicate that the compound exhibits stronger antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin .
Cytotoxicity Studies
Cytotoxicity assays were conducted using MTT assays against normal human fibroblast cells (MRC5). The results indicated that the compound has selective cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.
Compound Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 70 |
50 | 50 |
At higher concentrations (≥50 µM), significant reductions in cell viability were observed, indicating potential for further development as an anticancer agent .
Molecular docking studies revealed that this compound interacts with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Notably, it may inhibit enzymes such as GSK-3β, which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its use in treating biofilm-associated infections.
- Case Study on Anticancer Activity : In vitro studies showed that treatment with the compound led to apoptosis in breast cancer cell lines, providing a basis for further investigation into its use as a chemotherapeutic agent.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-14-9-16(32-24(27)25-5-7-31-8-6-25)13-17-21(14)22(26)18(33-17)10-15-11-19(28-2)23(30-4)20(12-15)29-3/h9-13H,5-8H2,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVVZJKUFQONBH-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.